![molecular formula C8H8N6O B3275812 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide CAS No. 630107-85-6](/img/structure/B3275812.png)
5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide
Overview
Description
5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound . It is related to 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile and ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate . These compounds are typically stored at room temperature and come in the form of a powder .
Scientific Research Applications
- Application : Researchers have investigated the cytotoxic effects of this compound against cancer cell lines. Its ability to inhibit cell proliferation and induce apoptosis makes it a promising candidate for further studies in cancer therapy .
- Application : Some derivatives of this compound exhibit potent anti-fibrotic activity. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate have shown promising results in inhibiting fibrosis .
- Application : Researchers have explored the insecticidal effects of this compound against pests. It may serve as a basis for developing environmentally friendly insecticides .
- Application : Studies have investigated the anti-inflammatory potential of this compound. It may modulate inflammatory pathways and contribute to therapeutic interventions .
- Application : Researchers have synthesized metal complexes using this compound as a ligand. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .
- Application : The crystal structure of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate has been determined. Such studies aid in predicting properties and behavior of related compounds .
Anticancer Research
Anti-fibrotic Properties
Insecticidal Potential
Anti-inflammatory Activity
Metal Complexes and Coordination Chemistry
Crystallography and Structural Studies
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, playing a crucial role in numerous biochemical processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, causing conformational changes that can affect the function of the target molecule .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer properties .
properties
IUPAC Name |
5-amino-1-pyrimidin-2-ylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O/c9-6-5(7(10)15)4-13-14(6)8-11-2-1-3-12-8/h1-4H,9H2,(H2,10,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTCJFSLGHOBGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=C(C=N2)C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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